1-(3-(Methylthio)propyl)-3-phenylthiourea
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Scientific Research Applications
Bisthiourea Derivatives: Thermal and Structural Investigation
Bisthiourea derivatives, including 1-(3-(Methylthio)propyl)-3-phenylthiourea analogs, have been synthesized and characterized to understand their thermal decomposition and structural properties. These compounds exhibit organized structures in specific space groups, and their thermal behavior is studied using techniques like TG–DSC (Pansuriya et al., 2012).
Fluorescent Chemodosimeters for Mercury Ions
Novel chemodosimeters with phenylthiourea derivatives have been synthesized for selective and sensitive detection of mercury ions in biological systems. These compounds show low cytotoxicity, excellent membrane permeability, and have been successfully applied for intracellular mercury detection using confocal fluorescence imaging (Deng et al., 2017).
Enzyme Inhibition and Antioxidant Properties
N-substituted tetrahydropyrimidines based on phenylthiourea have shown significant antioxidant, antidiabetic, anticholinergic, and antiepileptic properties. These compounds inhibit enzymes like acetylcholinesterase and α-glycosidase effectively, indicating potential therapeutic applications (Maharramova et al., 2018).
Spectroscopic Characterization and Reactive Properties
The spectroscopic characterization of thiourea derivatives has provided insights into their molecular structure, vibrational modes, and optoelectronic properties. Studies using DFT calculations and molecular dynamics simulations have assessed the reactive and optoelectronic properties of these compounds, indicating their potential in materials science (War et al., 2017).
Mercury Sensors and Enzyme Inhibitors
Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. These compounds have shown significant activity against enzymes like acetylcholinesterase and butyrylcholinesterase and have been investigated for their potential in detecting toxic metal ions like mercury (Rahman et al., 2021).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards (flammability, reactivity, etc.), and appropriate safety precautions when handling it.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or reactivity, or ideas for new synthesis methods.
properties
IUPAC Name |
1-(3-methylsulfanylpropyl)-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODUFZQNRHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=S)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429200 |
Source
|
Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methylthio)propyl)-3-phenylthiourea | |
CAS RN |
99983-00-3 |
Source
|
Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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